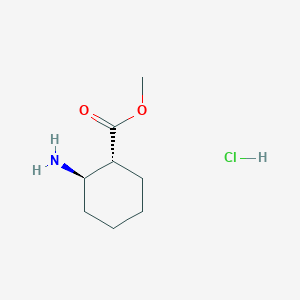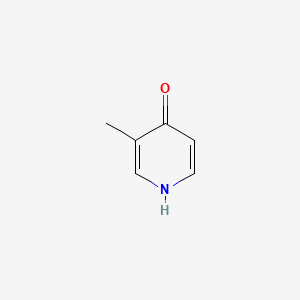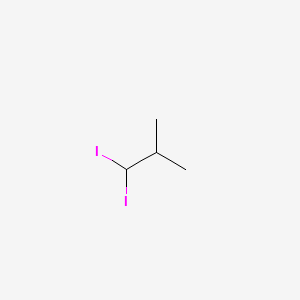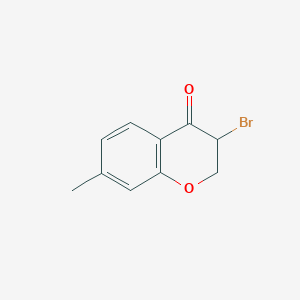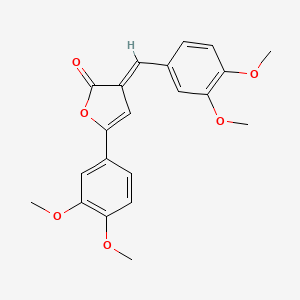
3-(3,4-Dimethoxy-benzylidene)-5-(3,4-dimethoxy-phenyl)-3H-furan-2-one
Übersicht
Beschreibung
3-(3,4-Dimethoxy-benzylidene)-5-(3,4-dimethoxy-phenyl)-3H-furan-2-one, also known as DDBF, is a synthetic compound with potential applications in the field of medicinal chemistry. DDBF is a derivative of curcumin, a natural compound found in turmeric, and has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Lactonization of Electron-rich Stilbenes : A study demonstrated the manganese triacetate oxidative lactonization of electron-rich stilbenes, producing lactones with structures closely related to the compound . This process is significant for the synthesis of complex lactone structures which have applications in pharmaceuticals and materials science (Thomas et al., 2002).
- Antifungal Activity and In Silico Study : Another study focused on Schiff bases derived from a similar scaffold, highlighting their synthesis, antifungal evaluation, and in silico pharmacokinetic prediction. This research suggests potential for the design of novel antifungal agents (Moorthy et al., 2017).
Molecular Interactions and Crystal Structure
- Molecular Dimers : Research on 3,5-diaryl-1H-pyrazoles, with structural similarities, showed the formation of molecular dimers through hydrogen bonds. This finding is crucial for understanding molecular interactions and designing functional materials (Zheng et al., 2010).
Applications in Material Science
- Novel Copolymers Synthesis : Studies on the synthesis of copolymers using ethylenes with similar substitution patterns reveal applications in material science, particularly in the development of polymers with specific properties (Kharas et al., 2014).
Biological and Pharmaceutical Applications
- Larvicidal Lignans : Research on compounds isolated from Phyllanthus amarus, including lignans with structural resemblance to the compound of interest, demonstrates potential larvicidal activities. Such compounds could be explored for their biological activities and potential applications in pest control or pharmaceuticals (Singh et al., 2009).
Antioxidant Properties
- Structure-Antioxidant Activity Relationship : The study of dehydrodiferulates, compounds related in functional groups and activity, provides insights into the structure-antioxidant activity relationship. Understanding these relationships is crucial for the design of antioxidants for food preservation or medicinal purposes (Jia et al., 2018).
Eigenschaften
IUPAC Name |
(3E)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-23-16-7-5-13(10-19(16)25-3)9-15-12-18(27-21(15)22)14-6-8-17(24-2)20(11-14)26-4/h5-12H,1-4H3/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLQWSNWASKHJP-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxy-benzylidene)-5-(3,4-dimethoxy-phenyl)-3H-furan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[benzyl(methyl)amino]propanoate](/img/structure/B3203844.png)
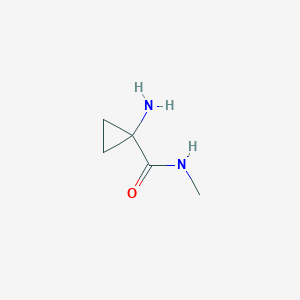
![(S)-2-(6-(2-Chloro-4-(trifluoromethyl)phenoxy)-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid](/img/structure/B3203850.png)


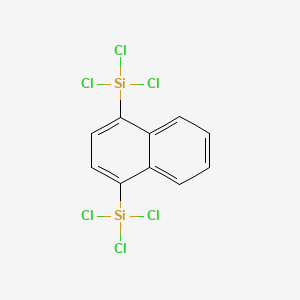
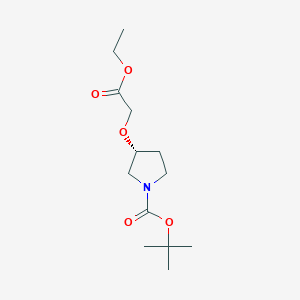
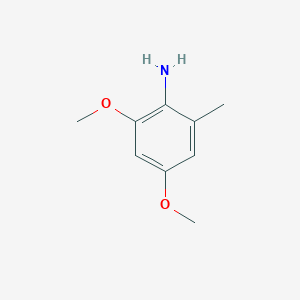
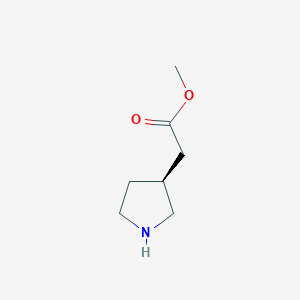
![3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine]](/img/structure/B3203912.png)
